4,7-Dichloro-2,8-dimethylquinoline
Description
Structural Characterization of 4,7-Dichloro-2,8-dimethylquinoline
Molecular Geometry and Crystallographic Analysis
This compound exhibits a characteristic quinoline backbone structure with specific halogen and alkyl substitutions that significantly influence its three-dimensional molecular architecture. The compound possesses the molecular formula C₁₁H₉Cl₂N and a molecular weight of 226.10 grams per mole, establishing it as a moderately sized heterocyclic system. The Chemical Abstracts Service registry number 21728-15-4 provides unique identification for this specific isomer within the broader family of dichlorodimethylquinoline compounds.
The molecular geometry reveals a planar quinoline ring system with chlorine substituents positioned at the 4 and 7 positions, while methyl groups occupy the 2 and 8 positions. The Simplified Molecular Input Line Entry System representation CC1=CC(=C2C=CC(=C(C2=N1)C)Cl)Cl accurately describes the connectivity pattern, indicating the bicyclic aromatic structure characteristic of quinoline derivatives. This substitution pattern creates a unique electronic environment that influences both the physical properties and chemical reactivity of the molecule.
Crystallographic investigations of related quinoline compounds provide insight into the expected structural parameters of this compound. Comparative analysis with similar structures suggests that the compound maintains essential planarity of the quinoline ring system, with maximum deviations from planarity typically not exceeding 0.072 angstroms for non-hydrogen atoms. The presence of chlorine substituents at positions 4 and 7 introduces significant electronegativity differences that affect the overall charge distribution within the molecule.
The International Union of Pure and Applied Chemistry name this compound reflects the systematic nomenclature that precisely identifies the positions of all substituents on the quinoline framework. This naming convention facilitates unambiguous identification and communication within the scientific community, distinguishing this compound from other possible isomeric forms.
Spectroscopic Identification Techniques
Nuclear Magnetic Resonance Spectral Signatures
Nuclear magnetic resonance spectroscopy provides crucial structural information for this compound through analysis of both proton and carbon-13 environments. The unique substitution pattern creates distinct chemical environments for different hydrogen and carbon atoms, resulting in characteristic spectral fingerprints that enable unambiguous identification and structural confirmation.
The proton nuclear magnetic resonance spectrum of this compound exhibits distinct resonances corresponding to the aromatic protons on the quinoline ring system and the methyl substituents. The methyl groups at positions 2 and 8 appear as singlets in the aliphatic region, typically around 2.5-3.0 parts per million, reflecting their attachment to aromatic carbon atoms. The aromatic protons display characteristic downfield shifts consistent with electron-deficient quinoline systems, with coupling patterns that reflect the specific substitution arrangement.
Carbon-13 nuclear magnetic resonance analysis reveals the presence of eleven distinct carbon environments corresponding to the molecular formula. The quaternary carbons bearing chlorine substituents exhibit characteristic downfield shifts due to the electronegative nature of the halogen atoms. The methyl carbons appear in the upfield region, while the aromatic carbons show the expected range of chemical shifts for substituted quinoline systems.
Analysis of related dichlorodimethylquinoline compounds suggests that specific coupling patterns and chemical shift values provide diagnostic information for confirming the 4,7-dichloro-2,8-dimethyl substitution pattern. The presence of chlorine atoms introduces additional complexity to the spectral interpretation due to quadrupolar effects and electronic perturbations.
Fourier-Transform Infrared Vibrational Profiling
Fourier-transform infrared spectroscopy offers valuable information about the vibrational modes and functional group characteristics of this compound. The technique provides insight into the bonding patterns, electronic effects of substituents, and overall molecular structure through analysis of characteristic absorption bands.
The infrared spectrum of this compound exhibits characteristic absorptions associated with aromatic carbon-hydrogen stretching, carbon-carbon skeletal vibrations, and carbon-nitrogen stretching modes. The presence of chlorine substituents introduces additional vibrational modes and modifies the electronic environment of the quinoline ring system, resulting in subtle but detectable changes in band positions and intensities.
Aromatic carbon-hydrogen stretching vibrations typically appear in the 3000-3100 wavenumber region, while the aliphatic methyl groups contribute characteristic absorptions around 2800-3000 wavenumbers. The quinoline ring system exhibits multiple carbon-carbon and carbon-nitrogen stretching and bending modes throughout the fingerprint region, providing a unique spectroscopic signature for structural identification.
Comparative analysis with related quinoline derivatives demonstrates that the specific substitution pattern of this compound produces distinctive spectral features that distinguish it from other isomeric forms. The electronic effects of chlorine substituents at positions 4 and 7 create characteristic perturbations in the vibrational spectrum that serve as diagnostic markers for structural confirmation.
Mass Spectrometric Fragmentation Patterns
Mass spectrometry provides molecular weight confirmation and structural information through analysis of fragmentation patterns and ionization behavior. This compound exhibits characteristic mass spectral behavior that reflects its molecular structure and the stability of various fragment ions formed during the ionization process.
The molecular ion peak appears at mass-to-charge ratio 226 for the monochlorinated isotopomer and 228 for species containing one chlorine-37 isotope, with the characteristic isotope pattern reflecting the presence of two chlorine atoms. This isotopic distribution provides immediate confirmation of the dichloro substitution pattern and serves as a diagnostic feature for compound identification.
Fragmentation analysis reveals characteristic loss patterns associated with the specific substitution arrangement. Common fragmentation pathways include loss of chlorine atoms, methyl groups, and combinations thereof, producing fragment ions that provide structural information about the connectivity and stability of different molecular regions.
| Mass-to-Charge Ratio | Fragment Ion | Relative Intensity | Assignment |
|---|---|---|---|
| 226 | [M]⁺- | Variable | Molecular ion (³⁵Cl₂) |
| 228 | [M+2]⁺- | Variable | Molecular ion (³⁵Cl³⁷Cl) |
| 230 | [M+4]⁺- | Low | Molecular ion (³⁷Cl₂) |
The predicted collision cross section values for different adduct forms provide additional structural information useful for compound identification and quantification in complex mixtures. These values reflect the three-dimensional molecular shape and can be compared with experimental measurements to confirm structural assignments.
Comparative Analysis with Structural Analogues
Positional Isomerism in Dichlorinated Quinolines
The analysis of positional isomerism within dichlorinated quinoline systems reveals significant structural and electronic differences that arise from alternative substitution patterns. This compound represents one specific arrangement among multiple possible isomeric forms, each possessing distinct chemical and physical properties that reflect the influence of substituent positioning on molecular behavior.
Comparison with 2,4-dichloro-7,8-dimethylquinoline, a structural isomer extensively characterized through crystallographic analysis, demonstrates the profound impact of chlorine positioning on molecular properties. The 2,4-dichloro isomer exhibits an orthorhombic crystal system with space group Pca2₁, containing two independent molecules in the asymmetric unit with essential planarity maintained throughout the quinoline framework. These structural features contrast with the expected behavior of the 4,7-dichloro isomer, highlighting the sensitivity of crystalline packing to substituent arrangement.
The electronic effects of chlorine positioning create distinct charge distributions and reactivity patterns between different isomers. In this compound, the chlorine atoms occupy positions that create unique electronic perturbations compared to alternative arrangements. The 4-position chlorine directly influences the pyridine-like nitrogen through the conjugated system, while the 7-position chlorine affects the benzene ring portion of the quinoline structure.
Crystallographic data for related compounds indicate that weak intermolecular interactions, including pi-pi stacking and hydrogen bonding patterns, vary significantly between different isomeric forms. These interactions influence physical properties such as melting point, solubility, and crystalline stability, demonstrating the importance of precise substitution patterns in determining bulk material behavior.
| Compound | Chlorine Positions | Methyl Positions | Crystal System | Space Group |
|---|---|---|---|---|
| This compound | 4, 7 | 2, 8 | Not reported | Not reported |
| 2,4-Dichloro-7,8-dimethylquinoline | 2, 4 | 7, 8 | Orthorhombic | Pca2₁ |
The comparative analysis extends to other dichlorinated quinoline derivatives, revealing systematic trends in how substitution patterns influence molecular properties. Compounds such as 4,5-dichloro-2,8-dimethylquinoline and 2,7-dichloro-4,8-dimethylquinoline exhibit different electronic characteristics and chemical reactivities that correlate with their specific substitution arrangements.
Steric Effects of Methyl Substituents
The presence of methyl groups at positions 2 and 8 in this compound introduces significant steric considerations that influence molecular conformation, intermolecular interactions, and chemical reactivity. These alkyl substituents create localized steric bulk that affects both intramolecular geometry and intermolecular packing arrangements, contributing to the unique properties of this specific quinoline derivative.
Steric analysis reveals that the methyl groups at positions 2 and 8 occupy relatively uncrowded environments within the quinoline framework, minimizing direct steric clashes with other substituents. However, these groups do influence the overall molecular shape and electronic distribution, particularly through hyperconjugative effects and inductive electron donation to the aromatic system. The positioning of methyl groups at these specific locations creates an asymmetric electronic environment that distinguishes this compound from symmetric alternatives.
Comparison with quinoline derivatives bearing methyl substituents at different positions demonstrates the sensitivity of molecular properties to alkyl group placement. The 2-methyl substitution influences the basicity of the quinoline nitrogen through electronic effects and steric hindrance to protonation. Similarly, the 8-methyl group affects the electronic characteristics of the benzene ring portion and creates specific steric requirements for intermolecular interactions.
Computational analysis of related compounds suggests that methyl substituents at positions 2 and 8 create favorable conformational preferences that minimize steric strain while optimizing electronic stabilization. These effects contribute to the stability and distinctive properties observed for this compound compared to unmethylated or alternatively methylated analogues.
The steric influence extends to chemical reactivity patterns, where the methyl groups provide both electronic activation and steric hindrance effects that modulate reaction rates and selectivity. The specific positioning of these groups creates unique reactivity profiles that distinguish this compound from other quinoline derivatives and contribute to its potential utility in synthetic applications.
Properties
IUPAC Name |
4,7-dichloro-2,8-dimethylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2N/c1-6-5-10(13)8-3-4-9(12)7(2)11(8)14-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGFQQASKLBXKQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC(=C(C2=N1)C)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60280967 | |
| Record name | 4,7-Dichloro-2,8-dimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60280967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21728-15-4 | |
| Record name | 21728-15-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19460 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,7-Dichloro-2,8-dimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60280967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 21728-15-4 | |
| Source | European Chemicals Agency (ECHA) | |
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Preparation Methods
Method 1: Phosphorus Oxychloride Route
This method involves the use of phosphorus oxychloride as a chlorinating agent. The general steps are as follows:
-
- In a three-necked flask, combine 40 g of 4-hydroxy-7-chloroquinoline with 120 mL of phosphorus oxychloride.
- Stir the mixture and reflux for 1-2 hours until the reaction completes.
-
- Cool the reaction mixture and pour it into ice water while stirring.
- Neutralize with sodium bicarbonate to achieve a pH between 7 and 9.
Method 2: Three-Step Reaction Process
A more detailed procedure outlined in a patent includes three main steps:
-
- Dissolve 4-hydroxy-7-chloroquinoline-3-carboxylic acid ethyl ester in a 10% sodium hydroxide solution.
- Heat to dissolve and decolorize using activated carbon, followed by suction filtration.
- Adjust the pH to between 3 and 4 using hydrochloric acid to precipitate intermediates.
-
- The intermediate is then heated in paraffin oil or light diesel oil at temperatures between 230°C and 250°C for about 30-60 minutes.
- This step yields another intermediate compound with yields ranging from 90% to 100%.
-
- Add the second intermediate to toluene along with phosphorus oxychloride.
- Heat at temperatures between 90°C and 115°C for chlorination.
- After cooling, pour into frozen water, separate layers, and neutralize to obtain crude product.
- Recrystallization from ethanol or methanol provides high-purity final product (≥99%) with yields over 80%.
Comparative Analysis of Preparation Methods
| Method | Key Steps | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|
| Phosphorus Oxychloride Route | Refluxing, cooling, neutralization | ~89.5 | Not specified | Simple procedure; efficient yield |
| Three-Step Reaction Process | Decolorization, heating in oil, chlorination | >80 | ≥99 | More complex; high purity achievable |
Chemical Reactions Analysis
Types of Reactions
4,7-Dichloro-2,8-dimethylquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at the 4th and 7th positions are reactive towards nucleophiles, allowing for substitution reactions to form derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) can be used under appropriate conditions.
Major Products Formed
Nucleophilic Substitution: Products include various substituted quinoline derivatives, which can have different functional groups replacing the chlorine atoms.
Oxidation and Reduction: Products depend on the specific reagents and conditions used, but can include quinoline derivatives with altered oxidation states.
Scientific Research Applications
Medicinal Chemistry
4,7-Dichloro-2,8-dimethylquinoline has been studied for its potential as a precursor in the synthesis of pharmaceuticals with therapeutic properties. Notable applications include:
- Antimicrobial Agents : Research indicates that derivatives of this compound exhibit antimicrobial activity against various bacterial strains. For instance, studies have shown effectiveness against strains such as E. coli and S. aureus .
- Anticancer Activity : Preliminary studies suggest that this compound and its derivatives possess cytotoxic effects against multiple human cancer cell lines, including ovarian and colon cancer cells .
Biochemical Research
In biochemistry, this compound is utilized as a probe in proteomics research to study protein interactions and functions. Its structural features allow it to interact with enzymes and proteins, potentially altering their activity .
Material Science
The compound is also being explored for its electronic properties in material science applications. It may serve as a building block for the development of novel materials with specific electronic or optical characteristics .
Antimicrobial Studies
A study involving related quinoline derivatives highlighted their effectiveness against bacterial strains. The findings suggest that modifications in the quinoline structure can enhance biological activity .
Cancer Cell Line Testing
Research has demonstrated significant cytotoxic effects of quinoline derivatives against various human cancer cell lines. The results indicated that specific structural modifications could lead to enhanced activity against cancer cells compared to standard treatments .
Mechanism of Action
The mechanism of action of 4,7-Dichloro-2,8-dimethylquinoline depends on its specific application. In medicinal chemistry, it often acts by interacting with molecular targets such as enzymes or receptors. For example, in antimalarial drugs, quinoline derivatives interfere with the heme detoxification pathway in malaria parasites, leading to their death .
Comparison with Similar Compounds
4,7-Dichloroquinoline (CAS 86-98-6)
- Molecular Formula : C₉H₅Cl₂N
- Molecular Weight : 198.04 g/mol .
- Key Differences : Lacks methyl groups, resulting in lower molecular weight and altered hydrophobicity.
- Physical Properties : Sublimation enthalpy (ΔsubH°) = 89.50 ± 2.30 kJ/mol .
- Applications : Used as a precursor in synthesizing antimalarial agents and other bioactive compounds .
- Synthesis: Typically prepared via chlorination of quinoline derivatives using POCl₃ .
2,4-Dichloro-7,8-dimethylquinoline
- Molecular Formula: C₁₁H₉Cl₂N (same as 4,7-dichloro-2,8-dimethylquinoline but with substituents at different positions).
- Key Differences : Chlorine atoms at positions 2 and 4 and methyl groups at 7 and 6. This positional isomerism affects electronic distribution and reactivity .
- Synthesis : Produced via refluxing 2,3-dimethylaniline with malonic acid in POCl₃ .
- Structural Insights : Exhibits intramolecular C–H⋯Cl/N interactions and π-π stacking in crystal packing, influencing solid-state stability .
4-Chloro-6,7-dimethoxyquinoline
- Molecular Formula: C₁₁H₁₀ClNO₂
- Molecular Weight : 223.66 g/mol .
- Key Differences : Methoxy groups at positions 6 and 7 instead of methyl and chlorine.
- Physical Properties: Melting point = 403–404 K, higher than this compound due to methoxy group polarity .
- Applications : Investigated for antiviral and antibacterial activities .
4-Chloro-2,7-dimethylquinoline (CAS 74949-20-5)
- Molecular Formula : C₁₁H₁₀ClN
- Molecular Weight : 191.66 g/mol .
- Key Differences : Single chlorine atom at position 4 and methyl groups at 2 and 5. Reduced halogenation alters reactivity in cross-coupling reactions .
Structural and Functional Analysis
Substituent Effects on Physicochemical Properties
- logP Trends: Methyl groups in this compound increase hydrophobicity (logP = 3.54) compared to non-methylated analogs like 4,7-dichloroquinoline (logP = 2.80) .
- Bioactivity : Chlorine atoms enhance electrophilicity, aiding interactions with biological targets, while methyl groups improve membrane permeability .
Key Research Findings
- Market Trends: this compound has a growing market in Asia-Pacific due to demand in agrochemicals, with projected CAGR of 4.2% (2025–2030) .
- Biological Activity: Methyl and chlorine substituents synergize to enhance bioactivity. For example, this compound derivatives show promise as kinase inhibitors .
- Safety Profile: Higher toxicity (H301, H318) compared to non-methylated analogs due to increased lipophilicity .
Biological Activity
4,7-Dichloro-2,8-dimethylquinoline is a synthetic compound belonging to the quinoline family, characterized by its unique molecular structure which includes two chlorine atoms and two methyl groups. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential as an antimalarial agent and its interactions with various biological targets.
- Molecular Formula : C₁₁H₉Cl₂N
- Molecular Weight : 227.08 g/mol
- Structure : The compound features chlorine substitutions at positions 4 and 7, and methyl groups at positions 2 and 8 of the quinoline ring.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in the following areas:
Antimalarial Activity
This compound has been studied for its antimalarial properties. It has shown efficacy against Plasmodium falciparum, the parasite responsible for malaria. Various studies have reported IC50 values indicating moderate to high antimalarial activity, suggesting that structural modifications can enhance its effectiveness against resistant strains of the parasite .
Interaction with Biological Targets
The compound's structural features facilitate interactions with key biological targets. For example:
- Hematins : It has been suggested that quinoline derivatives inhibit hematin crystallization, a critical process for the survival of malaria parasites. The mechanisms include step pinning and kink blocking on crystal surfaces .
- Cancer Cell Lines : Recent studies have explored its anti-proliferative effects against various human cancer cell lines. Compounds derived from this compound have demonstrated cytotoxic effects, inducing apoptosis in cancer cells and affecting signaling pathways such as ERK .
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other quinoline derivatives to highlight its unique properties:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Chloro-2-methylquinoline | One chlorine atom at position 4 | Antimicrobial properties |
| 2-Methylquinoline | No chlorine substitutions | Mild antibacterial effects |
| 6-Chloro-3-methylquinoline | Chlorine at position 6 | Antiparasitic activity |
| This compound | Two chlorines at positions 4 and 7 | Antimalarial agent |
Case Studies
- Antimalarial Efficacy : In a study evaluating the antiplasmodial activity of various quinoline derivatives, this compound exhibited potent activity against both chloroquine-sensitive and resistant strains of P. falciparum, with IC50 values comparable to established antimalarial drugs .
- Cytotoxicity in Cancer Research : A series of derivatives synthesized from this compound were tested against multiple cancer cell lines (e.g., ovarian and colon cancer). Some derivatives showed IC50 values indicating significant cytotoxicity and potential for further development as anticancer agents .
Q & A
Q. What are the common synthetic routes for 4,7-Dichloro-2,8-dimethylquinoline, and what are their key mechanistic considerations?
Methodological Answer: Two primary routes are documented:
- Conrad-Limpach Synthesis : Condensation of m-chloroaniline derivatives with ethyl ethoxymethylenemalonate, followed by cyclization. Temperature control (120–140°C) is critical to minimize side reactions like over-chlorination .
- Decarboxylation-Chlorination Pathway : Starting from 4-hydroxy-7-chloroquinoline-3-carboxylic acid ethyl ester, hydrolysis with 10% NaOH yields 4-hydroxy-7-chloroquinoline, which undergoes decarboxylation. Subsequent chlorination with POCl₃ at reflux (110°C, 6–8 hours) introduces the second chlorine atom. Excess POCl₃ and reaction time must be optimized to avoid byproducts .
Q. Key Considerations :
| Parameter | Impact |
|---|---|
| Temperature | High temps (>140°C) in Conrad-Limpach may degrade intermediates. |
| POCl₃ Stoichiometry | Excess reagent ensures complete chlorination but complicates purification. |
Q. Which spectroscopic techniques are prioritized for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks based on substituent effects. The methyl groups (2,8-positions) resonate at δ 2.5–3.0 ppm (¹H) and δ 20–25 ppm (¹³C). Chlorine atoms deshield adjacent protons, e.g., C7-Cl causes downfield shifts (~δ 8.5 ppm for H6) .
- Mass Spectrometry (MS) : The molecular ion [M]⁺ at m/z 214 (C₉H₅Cl₂N) confirms molecular weight. Fragmentation patterns (e.g., loss of Cl•) validate substitution sites .
- UV-Vis Spectroscopy : Absorbance maxima near 270 nm (π→π* transitions) and 310 nm (n→π*) correlate with the quinoline core and chlorine substituents .
Q. Interpretation Workflow :
Confirm molecular ion via MS.
Assign substituents using NMR coupling patterns.
Cross-validate with UV/Vis λₘₐₓ shifts.
Q. What parameters are critical during the decarboxylation step in synthesizing this compound?
Methodological Answer : Decarboxylation of 4-hydroxy-7-chloroquinoline-3-carboxylic acid requires:
- Acid Catalysis : Use concentrated HCl or H₂SO₄ to protonate the carboxylate intermediate.
- Temperature : Maintain 180–200°C to drive CO₂ release while avoiding decomposition.
- Reaction Time : 2–4 hours under reflux ensures >90% conversion. Monitor via TLC (Rf shift from 0.3 to 0.7 in ethyl acetate/hexane) .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?
Methodological Answer : Contradictions often arise from twinning, disorder, or incorrect space group assignments. Strategies include:
- Software Cross-Validation : Refine data using SHELXL (for small molecules) and OLEX2. Compare results with PLATON to detect twinning .
- High-Resolution Data : Collect data at <1.0 Å resolution to resolve positional ambiguities.
- Hydrogen Bonding Analysis : Intramolecular interactions (e.g., C–H⋯Cl) stabilize specific conformations. Validate using Hirshfeld surface analysis .
Q. How can regioselectivity in chlorination be optimized for derivatives?
Methodological Answer : Regioselectivity depends on:
- Electrophilic Directors : Electron-donating groups (e.g., methyl) at C2/C8 direct chlorination to C4/C7 via resonance stabilization.
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance Cl⁺ electrophilicity for meta/para substitution.
- Catalysts : Lewis acids (FeCl₃, AlCl₃) improve yield in POCl₃-mediated reactions by stabilizing transition states .
Q. How should conflicting biological activity data (e.g., IC₅₀ values) be analyzed?
Methodological Answer : Discrepancies may stem from:
- Assay Conditions : Normalize data to pH, temperature, and solvent controls (e.g., DMSO <0.1% to avoid cytotoxicity).
- Structural Confirmation : Verify derivative purity via HPLC (>98%) and crystallography. Impurities (e.g., unreacted starting material) skew activity .
- Statistical Validation : Use ANOVA or Student’s t-test to assess significance across replicates.
Q. What strategies refine X-ray data for crystals with twinning or disorder?
Methodological Answer :
- Twinning Detection : Use CELL_NOW or ROTAX to identify twin laws. Apply TWIN/BASF commands in SHELXL for matrix refinement .
- Disorder Modeling : Split sites into multiple positions with occupancy refinement. Restrain thermal parameters (ISOR/DFIX) to prevent overfitting .
- Validation Tools : Check R₁/Rw₁ convergence and ADPs with CheckCIF.
Q. Which computational methods predict reactivity in nucleophilic substitutions?
Methodological Answer :
- DFT Calculations : Optimize ground-state geometry (B3LYP/6-31G**) to identify electrophilic centers. Fukui indices (f⁺) highlight sites prone to nucleophilic attack.
- Molecular Electrostatic Potential (MEP) Maps : Visualize electron-deficient regions (e.g., C4/C7) for SNAr reactions .
- Transition State Modeling : Use QM/MM to simulate reaction pathways and activation energies.
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
